N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide is a synthetic compound with the molecular formula C22H22N2O5S and a molecular weight of 426.49. This compound has been extensively studied for its potential therapeutic applications.
Preparation Methods
The preparation of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves several synthetic routes. One common method includes the reaction of 2-furyl and phenylsulfonyl ethyl intermediates with 4-methylbenzyl ethanediamide under specific reaction conditions. Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide can be compared with other similar compounds, such as:
N-(4-methylbenzyl)-N’-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide: This compound has similar structural features and applications in scientific research.
The uniqueness of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N’-(4-methylbenzyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-16-9-11-17(12-10-16)14-23-21(25)22(26)24-15-20(19-8-5-13-29-19)30(27,28)18-6-3-2-4-7-18/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUGXSLUUXNGHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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